amine dihydrochloride CAS No. 1052411-59-2](/img/structure/B2754124.png)
[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl](pyridin-2-ylmethyl)amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride” is a chemical compound with the CAS Number: 1052409-69-4 . It has a molecular weight of 352.31 .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex chemical reactions. For instance, a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The IUPAC name of the compound is 2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-pyridinylmethyl)ethanamine dihydrochloride . The InChI code is 1S/C18H21N3.2ClH/c1-13-3-4-18-17(11-13)16(14(2)21-18)7-10-20-12-15-5-8-19-9-6-15;;/h3-6,8-9,11,20-21H,7,10,12H2,1-2H3;2*1H .Chemical Reactions Analysis
The synthesis of this compound involves complex chemical reactions. For instance, the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 352.31 .Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
Indole derivatives have been explored for their electrochemical properties, particularly in the synthesis and application of two-dimensional manganese-based materials . These materials, including manganese sulfides and oxides, are of interest due to their high surface area-to-volume ratio, wide electrochemical potential window, and rich redox states. The compound could potentially be used to enhance the interaction with electrolytes, thereby improving the performance of electrochemical energy storage devices.
Biomedical Applications
Indole derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties make them valuable in the development of new therapeutic agents. The compound “2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride” could be investigated for its potential use in treating various diseases and disorders.
Chemical Synthesis
The indole nucleus is a key component in the synthesis of many important drug molecules . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives. The compound could be used as a building block in the synthesis of complex molecules for pharmaceutical applications.
Materials Science
Indole derivatives are also significant in materials science. They can be incorporated into polymers to create materials with unique properties, such as glassy gels, which are hard yet stretchable materials containing more than 50% liquid . These materials have potential applications in various fields, including electronics and medical devices.
Environmental Science
The diverse biological activities of indole derivatives make them candidates for environmental applications, such as bioremediation and as agents to combat pollution. Their antimicrobial properties could be utilized in the development of environmentally friendly pesticides or treatments for contaminated water and soil .
Energy Storage
Indole derivatives could play a role in energy storage solutions. Their electrochemical properties may be harnessed to improve the efficiency and capacity of batteries and supercapacitors. Research into the use of indole derivatives in energy storage is an emerging field that could lead to significant advancements .
Eigenschaften
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3.2ClH/c1-13-6-7-18-17(11-13)16(14(2)21-18)8-10-19-12-15-5-3-4-9-20-15;;/h3-7,9,11,19,21H,8,10,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLQBLMJXCXDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CC=N3)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl](pyridin-2-ylmethyl)amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

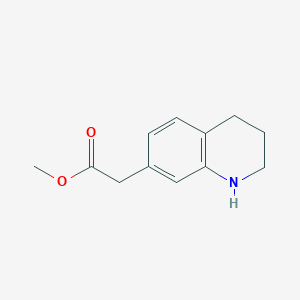
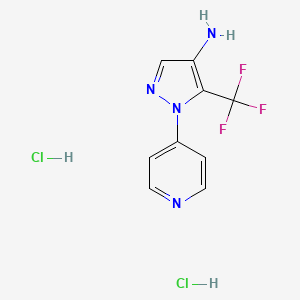
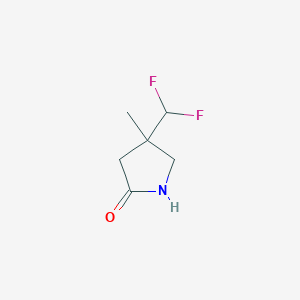
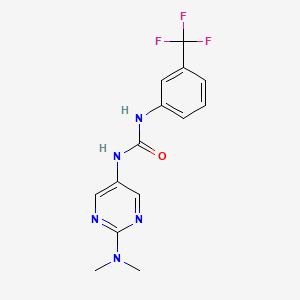
![2-[(4-chlorophenyl)methylidene]-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2754051.png)

![N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2754053.png)
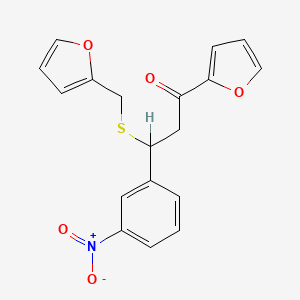
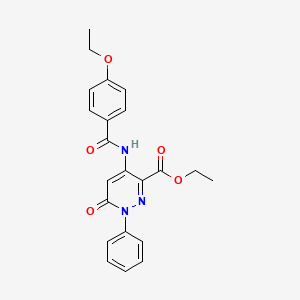
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2754058.png)
amine](/img/structure/B2754059.png)
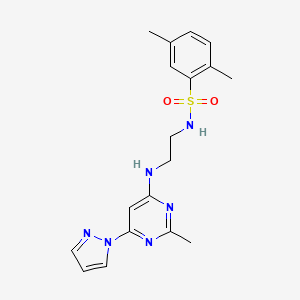

![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(4-methoxyphenyl)methanol](/img/structure/B2754064.png)